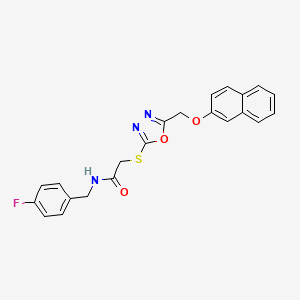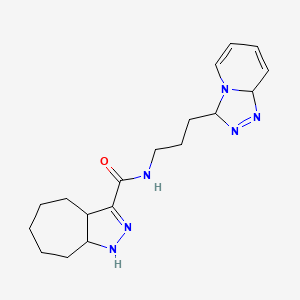
KRAS G12D inhibitor 20
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KRAS G12D inhibitor 20 is a small molecule compound designed to target the KRAS G12D mutation, which is a prevalent oncogenic driver in various cancers, particularly pancreatic cancer. This mutation involves a substitution of glycine with aspartic acid at position 12 of the KRAS protein, leading to continuous activation of downstream signaling pathways that promote cancer cell proliferation and survival .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12D inhibitor 20 typically involves a multi-step process that includes the formation of key intermediates through various organic reactions. One common approach is the use of structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds . The synthetic route may involve:
Formation of Core Structure: The core structure of the inhibitor is synthesized using a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of functional groups that enhance binding affinity and specificity to the KRAS G12D mutant protein.
Purification and Characterization: The final compound is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to maintain consistency. The use of automated synthesis platforms and continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
KRAS G12D inhibitor 20 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, are employed to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
KRAS G12D inhibitor 20 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationship of KRAS inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cancer cell proliferation and survival.
Medicine: Potential therapeutic agent for the treatment of KRAS G12D-driven cancers, particularly pancreatic cancer
Industry: Utilized in drug discovery and development programs to identify and optimize new KRAS inhibitors.
Mecanismo De Acción
KRAS G12D inhibitor 20 exerts its effects by binding to the KRAS G12D mutant protein, preventing its interaction with downstream effector proteins such as RAF1. This inhibition disrupts the KRAS-mediated signaling pathways, including the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway, leading to reduced cancer cell proliferation and survival .
Comparación Con Compuestos Similares
KRAS G12D inhibitor 20 is unique compared to other KRAS inhibitors due to its high specificity and binding affinity for the KRAS G12D mutant protein. Similar compounds include:
MRTX1133: Another potent KRAS G12D inhibitor with a similar mechanism of action.
TH-Z835: A compound that forms a salt bridge with the KRAS G12D mutant protein.
RMC-5552: An inhibitor that targets the PI3K-AKT-mTOR pathway in KRAS G12D-driven cancers.
These compounds share similar targets and mechanisms but differ in their chemical structures and binding properties, highlighting the uniqueness of this compound .
Propiedades
Fórmula molecular |
C18H26N6O |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
N-[3-(3,8a-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,3a,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H26N6O/c25-18(17-13-7-2-1-3-8-14(13)20-23-17)19-11-6-10-16-22-21-15-9-4-5-12-24(15)16/h4-5,9,12-16,20H,1-3,6-8,10-11H2,(H,19,25) |
Clave InChI |
KXORVSMEEVZOOV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(CC1)NN=C2C(=O)NCCCC3N=NC4N3C=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


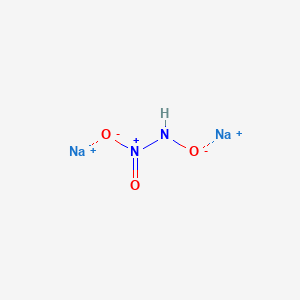
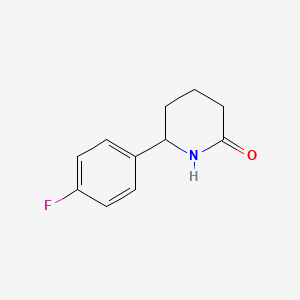
![3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-7-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12363048.png)
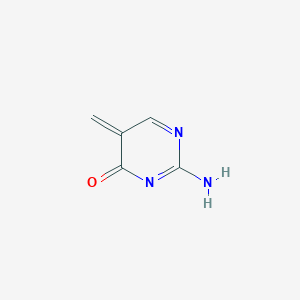
![2-[[[2-[[(2S)-2-[[2-[[2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid](/img/structure/B12363076.png)
![(2R,3R,6S)-6-[(Z,1E,4R,5S)-5-hydroxy-2-methyl-1-[(1R,3S)-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene]hept-2-en-4-yl]oxy-2-methyloxan-3-ol](/img/structure/B12363083.png)
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12363089.png)
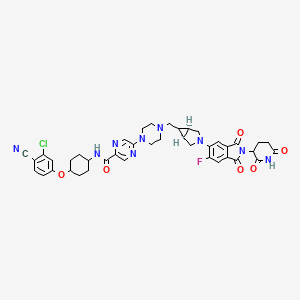
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione](/img/structure/B12363091.png)

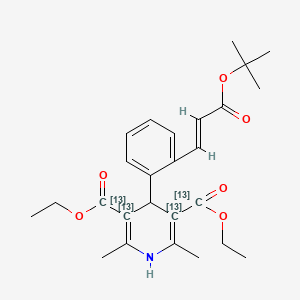
![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12363112.png)
